

ENMD-1198: A Technical Guide to a Novel Microtubule Destabilizing Agent

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Compound of Interest					
Compound Name:	ENMD-1198				
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Abstract

ENMD-1198 is a novel, orally active, small molecule that functions as a microtubule destabilizing agent. An analog of 2-methoxyestradiol (2ME2), **ENMD-1198** was designed for improved pharmacokinetic properties and enhanced antitumor activity. It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and induction of apoptosis. Beyond its direct effects on the cytoskeleton, **ENMD-1198** exhibits a multi-faceted mechanism of action by inhibiting key proangiogenic and oncogenic transcription factors, including Hypoxia-Inducible Factor 1α (HIF- 1α), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-κβ (NF-κβ). This inhibition leads to potent anti-angiogenic and vascular-disrupting effects. Preclinical studies have demonstrated significant antitumor efficacy in a variety of cancer models, and the agent has been evaluated in Phase 1 clinical trials for patients with advanced cancers. This document provides a comprehensive technical overview of **ENMD-1198**, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action

ENMD-1198 exerts its anticancer effects through a dual mechanism: direct disruption of microtubule function and inhibition of key signaling pathways that drive tumor growth and angiogenesis.

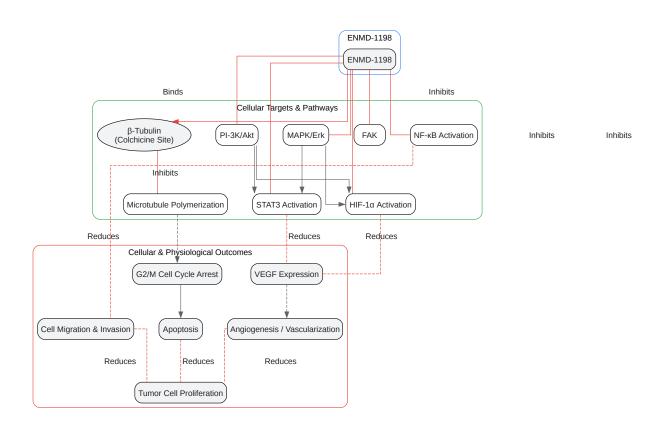
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- 1.1 Microtubule Destabilization: The primary mechanism of **ENMD-1198** is its interaction with the tubulin protein. It binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization. The resulting disruption of the microtubule network has profound cellular consequences:
- Mitotic Arrest: It leads to the arrest of the cell cycle in the G2/M phase.[2]
- Apoptosis: The sustained mitotic arrest triggers programmed cell death (apoptosis) in tumor cells.[3][4][5]
- 1.2 Inhibition of Key Signaling Pathways: **ENMD-1198** significantly impacts several critical signaling pathways implicated in cancer progression:
- HIF-1α Inhibition: **ENMD-1198** dramatically reduces the activation of HIF-1α, a key transcription factor that allows tumor cells to adapt to hypoxic environments by promoting angiogenesis.[3][6][7] This leads to decreased expression of downstream targets like Vascular Endothelial Growth Factor (VEGF).[3][7]
- STAT3 and NF-κB Inhibition: The agent inhibits the activation and phosphorylation of STAT3 and NF-κB, two transcription factors central to oncogenesis, metastasis, and inflammation.[3]
 [6][7]
- Upstream Kinase Inhibition: The reduction in HIF-1α and STAT3 activity is associated with **ENMD-1198**'s ability to inhibit the phosphorylation of upstream signaling kinases, including MAPK/Erk, PI-3K/Akt, and Focal Adhesion Kinase (FAK).[3][7]
- 1.3 Anti-angiogenic and Vascular-Disrupting Effects: The combined effect of microtubule disruption and signaling pathway inhibition gives **ENMD-1198** potent antivascular properties.[8] It not only inhibits the formation of new blood vessels (anti-angiogenesis) by suppressing HIF-1α and reducing VEGF receptor-2 (VEGFR-2) expression, but it can also disrupt pre-existing tumor vasculature.[8][9] Videomicroscopy has shown that **ENMD-1198** can cause the collapse of established vascular structures within hours, an effect linked to the depolymerization of the endothelial cell microtubule network.[8]





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Caption: Signaling pathway of ENMD-1198.



Quantitative Data Summary

The preclinical efficacy of **ENMD-1198** has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative and Anti-Resorptive Activity of ENMD-1198

Cell Line	Cancer Type	Assay Duration	IC50 Value (μΜ)	Comparativ e IC50 (2ME2) (µM)	Reference
HUH-7	Hepatocellu lar Carcinoma	24 hours	2.5	Not Reported	[3]
HepG2	Hepatocellula r Carcinoma	24 hours	2.5	Not Reported	[3]
MDA-MB-231	Breast Carcinoma	Not Reported	~0.2 (GI50)	~0.7 (GI50)	[10]
RAW264.7	Osteoclast Precursor	48 hours	~0.4	~1.6	[11]
HMEC-1	Dermal Microvascular Endothelial	72 hours	~0.1	~0.6	[12]

| BMH29L | Bone Marrow Endothelial | 72 hours | ~0.15 | ~0.8 |[12] |

Table 2: In Vivo Efficacy of ENMD-1198 in Xenograft Models



Xenograft Model	Cancer Type	Treatment	Outcome	Reference
HUH-7 Subcutaneous	Hepatocellular Carcinoma	200 mg/kg/day (oral)	Significant reduction in tumor growth, vascularizatio n, and proliferation.	[3][7]
MDA-MB-231 Orthotopic	Breast Carcinoma	Not specified	94% reduction in tumor burden.	[6]
ALL3, ALL7, ALL19	Acute Lymphoblastic Leukemia	100 mg/kg/day (gavage) for 28 days	Significantly prolonged survival; Leukemia Growth Delay of 17-21 days.	[1][13]
ALL7	Acute Lymphoblastic Leukemia	50 mg/kg/day ENMD-1198 + 0.5 mg/kg Vincristine	Significantly prolonged survival compared to single agent treatment.	[13]

| Lewis Lung Carcinoma | Metastatic Lung Cancer | 200 mg/kg/day | Significantly improved median survival time. |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are generalized protocols for key experiments used to characterize **ENMD-1198**.

3.1 Tubulin Polymerization Assay This assay measures the direct effect of a compound on the assembly of tubulin dimers into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm.[14][15]



Reagents: Purified tubulin (>99%), General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), GTP stock solution (100 mM), test compound (ENMD-1198) and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor) dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

- Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP. Keep on ice to prevent spontaneous polymerization.
- Pipette the test compound or control into a pre-warmed 96-well plate. Include wells with buffer/solvent only as a negative control.
- Initiate the reaction by adding the cold tubulin solution to each well.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.
- Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
- Plot absorbance versus time. Inhibition of polymerization is indicated by a lower rate of absorbance increase and a lower final plateau compared to the control.
- 3.2 Cell Viability Assay (Resazurin Reduction Method) This assay estimates the number of viable cells by measuring the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).[16]
- Reagents: Cell culture medium, resazurin solution (0.15 mg/mL in DPBS), cell line of interest, ENMD-1198 stock solution.

Procedure:

- Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat cells with a serial dilution of ENMD-1198. Include untreated and solvent-only controls.
- Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.



- Add resazurin solution to each well (typically 10-20% of the well volume).
- Incubate for 1-4 hours at 37°C, protected from light.
- Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
- Calculate cell viability as a percentage of the untreated control after subtracting background fluorescence.
- 3.3 In Vivo Subcutaneous Xenograft Model This model assesses the antitumor efficacy of a compound in a living organism.[17][18]
- Materials: Immunodeficient mice (e.g., NOD/SCID or NSG), cancer cell line, sterile PBS or serum-free medium, Matrigel (optional), calipers, ENMD-1198 formulation for oral gavage.

Procedure:

- Harvest cultured cancer cells and resuspend them in sterile PBS or medium, often mixed with Matrigel to support initial tumor growth. A typical injection contains 1-10 million cells in 100-200 μL.
- Subcutaneously inject the cell suspension into the flank of the mice.
- Monitor the mice regularly for tumor formation.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.
- Administer ENMD-1198 (e.g., 100-200 mg/kg) daily via oral gavage. The control group receives the vehicle solution.
- \circ Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 \times length \times width²).[18]
- Monitor animal body weight and overall health as indicators of toxicity.

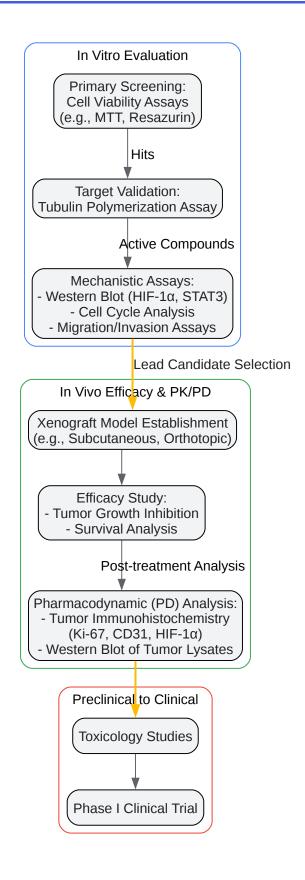
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- Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
- Analyze the data by comparing tumor growth curves between the treated and control groups.





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Caption: General experimental workflow for **ENMD-1198** evaluation.



Conclusion

ENMD-1198 is a potent, orally bioavailable microtubule destabilizing agent with a well-defined, multi-modal mechanism of action. By directly targeting tubulin and concurrently inhibiting critical oncogenic and pro-angiogenic signaling pathways like HIF-1α and STAT3, it demonstrates significant antitumor and antivascular activity in a range of preclinical cancer models.[2][3][6] Its improved metabolic stability and efficacy compared to its parent compound, 2ME2, established it as a promising therapeutic candidate.[2][10] The data and protocols summarized herein provide a technical foundation for further research and development of **ENMD-1198** and other next-generation microtubule-targeting agents.

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